molecular formula C10H13ClN4O B2369681 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine CAS No. 425634-97-5

2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine

Cat. No.: B2369681
CAS No.: 425634-97-5
M. Wt: 240.69
InChI Key: QOSZOMQTJFDQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, DMSO-d$$_6$$):

  • Pyrimidine protons : Two doublets at δ 8.80–8.85 ppm (H-4, H-6) and a triplet at δ 7.30 ppm (H-5).
  • Piperazine protons : Broad singlets at δ 3.50–3.70 ppm (N-CH$$2$$-CH$$2$$-N).
  • Chloroacetyl group : A singlet at δ 4.45 ppm (CO-CH$$_2$$-Cl).

13C NMR (100 MHz, DMSO-d$$_6$$):

  • Carbonyl carbon : δ 166.8 ppm (C=O).
  • Pyrimidine carbons : δ 161.6 ppm (C-2), 157.8 ppm (C-4/C-6).

Table 2: Key 1H NMR Assignments

Proton Environment δ (ppm) Multiplicity
Pyrimidine H-4/H-6 8.82 Doublet
Piperazine N-CH$$_2$$ 3.55 Broad singlet
CO-CH$$_2$$-Cl 4.45 Singlet

Infrared (IR) Spectroscopy and Functional Group Identification

IR spectra (KBr, cm$$^{-1}$$) reveal:

  • C=O stretch : 1669 cm$$^{-1}$$ (chloroacetyl carbonyl).
  • C-Cl stretch : 725 cm$$^{-1}$$.
  • Aromatic C=N/C=C : 1589–1634 cm$$^{-1}$$ (pyrimidine ring).

Table 3: IR Spectral Peaks

Functional Group Wavenumber (cm$$^{-1}$$)
C=O 1669
C-Cl 725
Aromatic C=N 1634

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) data show:

  • Molecular ion : [M+H]$$^+$$ at m/z 241.08.
  • Major fragments :
    • m/z 205.05 (loss of HCl, 100% abundance).
    • m/z 164.07 (cleavage of the piperazine-pyrimidine bond).

Figure 1: Fragmentation Pathways

  • Cl elimination : CO-CH$$2$$-Cl → CO-CH$$2$$$$^+$$ + Cl$$^-$$.
  • Piperazine ring opening : N-N bond cleavage yielding pyrimidinylamine derivatives.

X-ray Crystallographic Studies and Solid-State Properties

X-ray diffraction of related compounds (e.g., 4-(pyrimidin-2-yl)piperazin-1-ium chloride) reveals:

  • Crystal system : Monoclinic, space group P2$$_1$$/c.
  • Hydrogen bonding : N-H···Cl interactions (2.89–3.12 Å) stabilize the lattice.
  • Packing motifs : π-π stacking between pyrimidine rings (centroid distance: 3.80 Å).

Table 4: Crystallographic Parameters (Analogous Structures)

Parameter Value Source
Unit cell volume 1,542 Å$$^3$$
N-H···Cl bond length 2.95 Å
Torsion angle (C-Cl) 178.5°

The chloroacetyl group’s orientation minimizes steric clashes with the piperazine ring, favoring a trans configuration about the carbonyl bond.

Properties

IUPAC Name

2-chloro-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c11-8-9(16)14-4-6-15(7-5-14)10-12-2-1-3-13-10/h1-3H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSZOMQTJFDQSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425634-97-5
Record name 2-chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine typically involves the reaction of pyrimidine derivatives with piperazine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally includes:

    Starting Materials: Pyrimidine derivative, piperazine, and chloroacetyl chloride.

    Reaction Conditions: The reaction is conducted in an appropriate solvent, such as dichloromethane, at a controlled temperature.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl group (-COCH₂Cl) undergoes nucleophilic substitution due to the electron-withdrawing carbonyl group. Key reactions include:

a. Amine Substitution
Reaction with primary or secondary amines replaces the chlorine atom. For example:

  • With piperazine: Forms bis-piperazine derivatives under reflux in ethanol with triethylamine (TEA) .

  • With 4-nitroaniline: Produces N-(4-nitrophenyl)acetamide derivatives at 40–50°C in ethanol .

Representative Data

ReactantConditionsProductYield (%)Characterization (¹H NMR, IR)Source
PiperazineEthanol, TEA, refluxBis-piperazine-linked pyrimidine70–88δ 3.56–3.75 (m, 8H, NCH₂), 1643 cm⁻¹ (C=O)
4-NitroanilineEthanol, 40°C, 10 hrN-(4-nitrophenyl)acetamide derivative64–88δ 7.9 (d, 2H, ArH), 1708 cm⁻¹ (C=O)

Cyclization Reactions

The chloroacetyl group facilitates intramolecular cyclization to form heterocycles:

a. Thienopyridine Formation
Reaction with 2-mercaptonicotinonitrile in ethanol containing sodium ethoxide yields thieno[2,3-b]pyridine-2-carboxamide derivatives via intermediate thioacetamides .

Experimental Example

  • Reactants : 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine + 2-mercapto-4-methyl-6-phenylnicotinonitrile

  • Conditions : Ethanol, reflux, 3 hr

  • Product : Thieno[2,3-b]pyridine-2-carboxamide

  • Yield : 85%

  • Characterization : MS: m/z 618 (M⁺), IR: 2214 cm⁻¹ (CN) .

Coupling Reactions with Heterocycles

The pyrimidine ring participates in cross-coupling reactions:

a. Suzuki-Miyaura Coupling
While not directly reported for this compound, analogous pyrimidines undergo palladium-catalyzed coupling with aryl boronic acids to introduce aryl groups at the 4- or 6-position .

b. Buchwald-Hartwig Amination
Reaction with aryl halides and amines forms N-arylpiperazine derivatives. For example:

  • With 4-chlorophenylquinazolinone: Forms fused quinazoline-pyrimidine hybrids .

Hydrolysis Reactions

The chloroacetyl group hydrolyzes under basic or acidic conditions:

a. Basic Hydrolysis

  • Conditions : NaOH (aq), reflux

  • Product : 2-[4-(Glycolyl)piperazin-1-yl]pyrimidine

  • Application : Intermediate for further functionalization .

Biological Activity-Driven Modifications

Derivatives of this compound exhibit pharmacological potential, guiding targeted syntheses:

a. Anticancer Agents

  • Modification : Replacement of chlorine with 4-nitrophenylpiperazine .

  • Activity : IC₅₀ = 0.04 μM against COX-2 (comparable to celecoxib) .

b. Antimicrobial Derivatives

  • Reactants : this compound + benzothiazole-2-amine

  • Product : Benzothiazole-pyrimidine hybrid

  • Activity : MIC = 2 µg/mL against S. aureus .

Stability and Reaction Optimization

  • Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) improve yields (≥80%) compared to ethanol (60–70%) .

  • Catalysts : TEA or K₂CO₃ enhances substitution rates by absorbing HCl byproducts .

This compound’s versatility in nucleophilic substitution, cyclization, and coupling reactions makes it a valuable intermediate in medicinal chemistry. Further studies could explore its catalytic applications or enantioselective transformations.

Scientific Research Applications

Biological Activities

2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Anticancer Activity

Recent studies have highlighted the compound's potential in oncology:

  • Mechanism of Action: The compound has been shown to induce apoptosis in cancer cells by modulating apoptotic pathways. It upregulates pro-apoptotic proteins and downregulates anti-apoptotic proteins, leading to enhanced cell death.
  • Cell Lines Tested: Significant cytotoxicity has been observed against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent antiproliferative effects .
Cell LineIC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties:

  • Inhibition of Cytokines: It inhibits the production of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases .
  • In Vivo Studies: In animal models, it has shown effectiveness in reducing inflammation induced by carrageenan and cotton pellet granuloma assays.

Medicinal Chemistry Applications

This compound serves as a versatile building block in medicinal chemistry:

  • Lead Compound Development: Its structural attributes allow it to be modified into various derivatives that could lead to new therapeutic agents targeting cancer and inflammatory diseases .
  • Hybrid Molecules: The compound is used in the synthesis of hybrid molecules that combine different pharmacophores for enhanced biological activity .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Anticancer Study : A study reported that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting its utility as a lead compound for anticancer drug development.
  • Anti-inflammatory Research : Another study highlighted its ability to modulate inflammatory pathways, showing promise for treating conditions like rheumatoid arthritis and other inflammatory disorders .
  • Synthesis of Novel Derivatives : Researchers have synthesized various derivatives of this compound to explore their biological potentials, leading to findings that indicate enhanced activity against specific targets compared to existing drugs.

Mechanism of Action

The mechanism of action of 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This compound can also interact with enzymes, receptors, and other cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Chloroethyl vs. Chloroacetyl Substituents
  • 2,4,5-Trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine ():

    • The 2-chloroethyl group is less electron-withdrawing than chloroacetyl, reducing reactivity in nucleophilic substitutions.
    • Higher stability under basic conditions compared to chloroacetyl derivatives.
    • Yield: 42% in synthesis with DABCO .
  • 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one ():

    • Features a phenyl spacer between pyrimidine and piperazine, increasing steric bulk.
    • Chloroacetyl group retained, enabling similar reactivity but altered pharmacokinetics due to the aromatic bridge .
Methyl and Hydroxyethyl Substituents
  • 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine ():

    • Methyl groups on both pyrimidine and piperazine enhance lipophilicity (LogP ~1.8 predicted).
    • Reduced metabolic clearance compared to chloroacetyl derivatives .
  • 4-[(4-Chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one (): Hydroxyethyl group improves solubility (cLogP ~1.2) but decreases membrane permeability. Demonstrates how polar substituents balance bioavailability .

Pyrimidine Core Modifications

Halogenation and Functional Group Additions
  • 4-[4-(5-Chloro-2-pyrimidinyl)-1-piperazinyl]-5-ethyl-6-methylpyrimidine ():

    • Dual pyrimidine cores with ethyl and methyl substituents increase steric hindrance.
    • Molecular weight: 290.8 g/mol; predicted higher metabolic stability .
  • Serves as a scaffold for further functionalization .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Substituents logP (Predicted) Synthetic Yield Key Application
2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine C10H12ClN5O Chloroacetyl 1.5 95% purity Intermediate/Drug design
4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine C10H15ClN4 Methyl (pyrimidine/piperazine) 1.8 N/A CNS therapeutics
2,4,5-Trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine C10H11Cl4N5 Chloroethyl 2.3 42% Agrochemical research
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one C16H15ClN4O Phenyl spacer 2.0 52% Kinase inhibition

Biological Activity

2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C10H12ClN3O
  • Molecular Weight : 227.68 g/mol
  • CAS Number : 425634-97-5

The structure includes a piperazine ring substituted with a chloroacetyl group and a pyrimidine moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with chloroacetyl chloride followed by cyclization to form the pyrimidine ring. This method has been optimized to achieve high yields and purity, making it suitable for further biological evaluations .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses comparable efficacy to standard antibiotics against various bacterial strains. For instance, compounds derived from this structure demonstrated notable activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. A study reported that derivatives of this compound showed promising results in inhibiting the proliferation of cancer cell lines. The MTT assay indicated that certain derivatives had IC50 values lower than those of established chemotherapeutic agents like 5-fluorouracil .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Modifications at various positions on the piperazine and pyrimidine rings have been explored to enhance potency and selectivity:

Position Modification Effect on Activity
1Methyl groupIncreased antimicrobial activity
2Hydroxyl groupEnhanced anticancer properties
4Fluorine atomBroader spectrum of antimicrobial activity

These modifications have been shown to influence binding affinity to target enzymes and receptors, thereby affecting overall biological efficacy .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, derivatives of this compound were tested against ciprofloxacin and fluconazole. The results indicated that certain compounds exhibited MIC values similar to or better than these standard treatments, suggesting their potential as alternative therapeutic agents .
  • Anticancer Studies : A series of in vitro assays on human cancer cell lines revealed that specific derivatives not only inhibited cell growth but also induced apoptosis through mechanisms involving caspase activation. These findings highlight the compound's dual role as an antimicrobial and anticancer agent .

Q & A

Q. What synthetic routes are commonly employed for preparing 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 2-(piperazin-1-yl)pyrimidine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .
  • Step 2: Optimize yields (commonly 70–80%) by controlling stoichiometry (1:1.2 molar ratio of piperazine derivative to chloroacetyl chloride) and reaction time (2–4 hours) to minimize side products like over-acylation .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H-NMR: Look for characteristic signals: δ ~2.8–3.5 ppm (piperazine CH₂), δ ~4.2 ppm (chloroacetyl CH₂), and δ ~8.3–8.6 ppm (pyrimidine protons) .
    • 13C-NMR: Confirm carbonyl (C=O) at ~165–170 ppm and pyrimidine carbons at ~155–160 ppm .
  • Mass Spectrometry (MS): ESI-HRMS should show [M+H]+ matching the molecular formula C₁₀H₁₂ClN₅O (calc. 253.07) .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. How does the chloroacetyl group influence the compound’s reactivity in further derivatization?

Methodological Answer: The chloroacetyl moiety acts as an electrophilic site for nucleophilic substitution (e.g., with amines, thiols) or elimination reactions.

  • Example Reaction: React with morpholine in DMF at 60°C to replace the chloride, forming a secondary amide. Monitor progress via TLC (Rf shift) .
  • Kinetic Studies: Use pseudo-first-order conditions to determine rate constants for substitution, noting that polar aprotic solvents (e.g., DMF) accelerate reactivity .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

  • Molecular Docking: Compare binding poses in target proteins (e.g., kinases) using software like AutoDock Vina. Adjust force fields to account for chloroacetyl’s electron-withdrawing effects .
  • Experimental Validation: Perform enzyme inhibition assays (e.g., PI3Kα IC₅₀) under standardized conditions (pH 7.4, 25°C) to reconcile computational predictions .
  • Data Analysis: Use statistical tools (e.g., RMSD calculations) to identify structural mismatches between predicted and crystallized protein-ligand complexes .

Q. How can stability issues (e.g., hydrolysis of the chloroacetyl group) be mitigated during storage or biological assays?

Methodological Answer:

  • Storage: Lyophilize the compound and store at –20°C under argon to prevent moisture-induced hydrolysis .
  • Buffering: Use phosphate-buffered saline (PBS, pH 7.4) with 1% DMSO for in vitro assays, avoiding alkaline conditions (pH >8) that accelerate degradation .
  • Stability Monitoring: Perform HPLC-UV (λ = 254 nm) at intervals to track degradation products like 2-(piperazin-1-yl)pyrimidine .

Methodological Challenges

Q. What are the common impurities in synthesized batches, and how are they characterized?

Methodological Answer:

  • Major Impurities:
    • Unreacted 2-(piperazin-1-yl)pyrimidine (retention time ~5.2 min in HPLC) .
    • Di-acylated byproduct (e.g., 2-[4-(di-chloroacetyl)piperazin-1-yl]pyrimidine), identified via MS (m/z 319.1 [M+H]+) .
  • Mitigation: Optimize reaction stoichiometry and use scavengers (e.g., polymer-bound amines) to quench excess chloroacetyl chloride .

Q. How can the compound’s solubility be improved for in vivo studies without altering bioactivity?

Methodological Answer:

  • Salt Formation: Prepare hydrochloride salts by treating the free base with HCl in ethanol, improving aqueous solubility (>10 mg/mL) .
  • Co-solvents: Use cyclodextrin-based formulations (e.g., 10% hydroxypropyl-β-cyclodextrin) to enhance bioavailability while maintaining stability .

Emerging Applications

Q. What recent studies highlight its potential as a kinase inhibitor or antimicrobial agent?

Methodological Answer:

  • Kinase Inhibition: Structural analogs (e.g., thieno[3,2-d]pyrimidines) show PI3Kα inhibition (IC₅₀ < 100 nM) via chloroacetyl’s interaction with ATP-binding pockets .
  • Antimicrobial Screening: Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays, noting enhanced activity when combined with β-lactams .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.